2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) explored the use of a derivative of benzenesulfonamide in photodynamic therapy for cancer treatment. The synthesized zinc phthalocyanine compound, substituted with benzenesulfonamide, exhibited promising properties as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, making it a potential candidate for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Applications
Almansour et al. (2016) studied benzimidazole-tethered oxazepine heterocyclic hybrids, revealing their potential for nonlinear optical (NLO) applications. These compounds, including derivatives of benzenesulfonamide, demonstrated significant hyperpolarizability, indicating their suitability for NLO applications (Almansour et al., 2016).
Antimicrobial Activity
Sarvaiya et al. (2019) synthesized compounds including derivatives of benzenesulfonamide with significant antimicrobial activity against various bacteria and fungi. The study highlighted the potential of these compounds in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Environmental Contaminant Analysis
Speltini et al. (2016) developed a novel procedure for determining benzenesulfonamides, among other compounds, in soil samples. This method is crucial for monitoring environmental contaminants and assessing their impact (Speltini et al., 2016).
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)28(25,26)22-17-7-8-19-18(11-17)21(24)23(6)9-10-27-19/h7-8,11,22H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDYPBBRPSKKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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